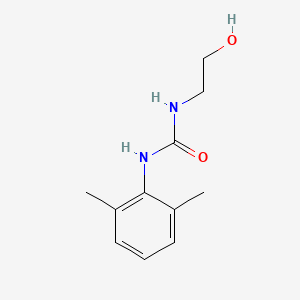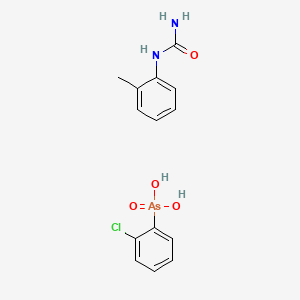
Methylphenyluronium chlorophenylarsonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylphenyluronium chlorophenylarsonate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of both urea and arsenate groups, which contribute to its distinct reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methylphenyluronium chlorophenylarsonate typically involves a multi-step process. One common method includes the reaction of methylphenylurea with chlorophenylarsonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can enhance the yield and purity of the compound while reducing production costs and time.
Analyse Des Réactions Chimiques
Types of Reactions
Methylphenyluronium chlorophenylarsonate undergoes various chemical reactions, including:
Oxidation: The arsenate group can be oxidized to form higher oxidation states, which may alter the compound’s reactivity and stability.
Reduction: Reduction reactions can convert the arsenate group to arsenite or other lower oxidation states.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state arsenates, while reduction could produce arsenites. Substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Methylphenyluronium chlorophenylarsonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of Methylphenyluronium chlorophenylarsonate involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with biological molecules, while the arsenate group can interact with thiol groups in proteins, potentially inhibiting their function. These interactions can disrupt cellular processes and pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylurea derivatives: These compounds share the urea group but lack the arsenate functionality.
Arsenate compounds: These compounds contain the arsenate group but differ in their organic substituents.
Uniqueness
Methylphenyluronium chlorophenylarsonate is unique due to the combination of urea and arsenate groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to similar compounds that contain only one of these groups.
Propriétés
Numéro CAS |
53679-31-5 |
|---|---|
Formule moléculaire |
C14H16AsClN2O4 |
Poids moléculaire |
386.66 g/mol |
Nom IUPAC |
(2-chlorophenyl)arsonic acid;(2-methylphenyl)urea |
InChI |
InChI=1S/C8H10N2O.C6H6AsClO3/c1-6-4-2-3-5-7(6)10-8(9)11;8-6-4-2-1-3-5(6)7(9,10)11/h2-5H,1H3,(H3,9,10,11);1-4H,(H2,9,10,11) |
Clé InChI |
BXJGPXJTCKTVBD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)N.C1=CC=C(C(=C1)Cl)[As](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


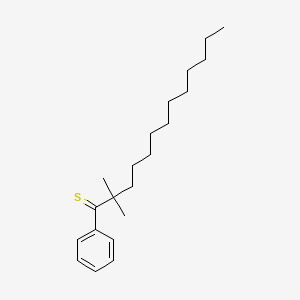
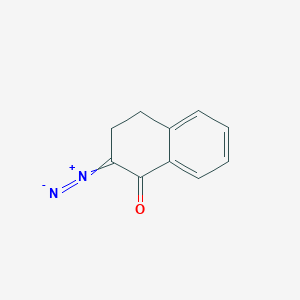

![4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B14638062.png)

![1-[2-(2,3-Dihydro-1H-inden-1-yl)ethyl]piperidine](/img/structure/B14638076.png)

![1,1',1''-(Ethane-1,1,1-triyl)tris[4-(bromomethyl)benzene]](/img/structure/B14638091.png)

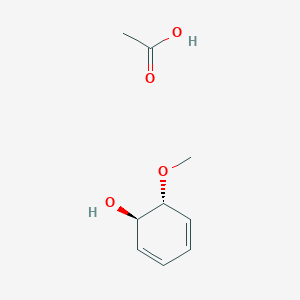
![2,4-Dihydroxy-6-[2-naphthylthio]quinazoline](/img/structure/B14638110.png)
![Methanone, (3-chlorophenyl)[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-](/img/structure/B14638112.png)
![N,N'-Dimethyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14638120.png)
